(4-Ethoxyphenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone
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Overview
Description
(4-Ethoxyphenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone, also known as MPHP-2201, is a synthetic cannabinoid that has gained popularity as a research chemical. It is a potent agonist of the CB1 and CB2 receptors and has been used in scientific research to investigate the pharmacological effects of synthetic cannabinoids.
Mechanism of Action
Target of Action
The compound “(4-Ethoxyphenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone” contains a pyrrolidine ring . Pyrrolidine derivatives are known to interact with a variety of biological targets due to their versatile structure . .
Mode of Action
The mode of action would depend on the specific target that “this compound” interacts with. Generally, compounds with a pyrrolidine ring can interact with their targets in a variety of ways, including binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor activity .
Biochemical Pathways
Without specific studies on “this compound”, it’s difficult to determine the exact biochemical pathways it affects. Pyrrolidine derivatives have been found to be involved in a wide range of biological activities .
Pharmacokinetics
The pyrrolidine ring is known to contribute to the pharmacokinetic properties of many drugs .
Advantages and Limitations for Lab Experiments
One advantage of using (4-Ethoxyphenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows for the investigation of the specific effects of synthetic cannabinoids on these receptors. However, one limitation is that it is a relatively new research chemical and its long-term effects are not well understood.
Future Directions
There are several future directions for research involving (4-Ethoxyphenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone. One area of interest is its potential therapeutic uses, particularly in the treatment of pain and inflammation. Another area of interest is its potential as a tool for investigating the endocannabinoid system and the role of synthetic cannabinoids in modulating this system. Additionally, further research is needed to fully understand the long-term effects of this compound on the brain and body.
Conclusion:
This compound is a synthetic cannabinoid that has gained popularity as a research chemical. It has been used in scientific research to investigate the pharmacological effects of synthetic cannabinoids and has been shown to have a range of biochemical and physiological effects. While there are advantages to using this compound in lab experiments, there are also limitations and further research is needed to fully understand its potential therapeutic uses and long-term effects.
Synthesis Methods
The synthesis of (4-Ethoxyphenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone involves the reaction of 4-ethoxybenzoyl chloride with 3-(methylsulfonyl)pyrrolidine in the presence of a base. The resulting product is purified through recrystallization to obtain the final product.
Scientific Research Applications
(4-Ethoxyphenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone has been used in scientific research to investigate the pharmacological effects of synthetic cannabinoids. It has been shown to have a high affinity for the CB1 and CB2 receptors and produces similar effects to other synthetic cannabinoids such as JWH-018 and AM-2201.
properties
IUPAC Name |
(4-ethoxyphenyl)-(3-methylsulfonylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-3-19-12-6-4-11(5-7-12)14(16)15-9-8-13(10-15)20(2,17)18/h4-7,13H,3,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMLJHMMZRRLET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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